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Compound of Interest

Compound Name: Boc-NH-PEG12-NH2

Cat. No.: B6299480 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the heterobifunctional linker, Boc-
NH-PEG12-NH2, a critical tool in the development of targeted therapeutics. This document

details its chemical properties, applications, and a representative experimental protocol for its

use in the synthesis of Proteolysis Targeting Chimeras (PROTACs).

Core Properties and Specifications
Boc-NH-PEG12-NH2 is a PEG-based linker molecule featuring a Boc-protected amine and a

free amine, separated by a 12-unit polyethylene glycol (PEG) spacer. This structure allows for

the sequential conjugation of two different molecules, making it an invaluable component in the

construction of bifunctional molecules like PROTACs.

Property Value

Molecular Weight 688.84 g/mol [1][2]

Chemical Formula C31H64N2O14

CAS Number 1642551-09-4

Appearance Colorless to light yellow liquid

Purity Typically ≥95%

Solubility Soluble in DMSO, DMF, chloroform, and water

Storage Conditions Store at -20°C for long-term stability
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Application in PROTAC Synthesis
The primary application of Boc-NH-PEG12-NH2 is in the synthesis of PROTACs. PROTACs

are heterobifunctional molecules that consist of a ligand for a target protein of interest (POI), a

ligand for an E3 ubiquitin ligase, and a linker connecting the two. By bringing the POI and the

E3 ligase into close proximity, PROTACs induce the ubiquitination and subsequent degradation

of the target protein by the proteasome.

The Boc-NH-PEG12-NH2 linker serves as the bridge in the PROTAC molecule. Its defined

length and flexibility, provided by the PEG chain, are crucial for optimizing the formation of the

ternary complex between the target protein, the PROTAC, and the E3 ligase, which is essential

for efficient protein degradation.

Experimental Protocol: Synthesis of a PROTAC
using Boc-NH-PEG12-NH2
This section outlines a representative two-step protocol for the synthesis of a PROTAC,

demonstrating the utility of Boc-NH-PEG12-NH2. This process involves the deprotection of the

Boc group followed by two sequential amide coupling reactions.

Step 1: Boc Deprotection

The first step is the removal of the tert-butyloxycarbonyl (Boc) protecting group to yield the free

amine.

Materials:

Boc-NH-PEG12-NH2

Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in an organic solvent (e.g.,

dichloromethane - DCM)

Anhydrous DCM

Sodium bicarbonate (NaHCO3) solution (saturated)

Brine
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Anhydrous sodium sulfate (Na2SO4)

Procedure:

Dissolve Boc-NH-PEG12-NH2 in anhydrous DCM.

Add an excess of TFA or a solution of HCl in an organic solvent dropwise to the reaction

mixture at 0°C.

Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the reaction

progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass

Spectrometry (LC-MS).

Upon completion, neutralize the reaction mixture with a saturated solution of NaHCO3.

Extract the aqueous layer with DCM.

Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and

concentrate under reduced pressure to obtain the deprotected NH2-PEG12-NH2 linker.

Step 2: Sequential Amide Coupling

This step involves the sequential conjugation of the protein of interest (POI) ligand and the E3

ligase ligand to the deprotected linker. This example assumes the ligands have available

carboxylic acid groups for coupling.

Materials:

Deprotected NH2-PEG12-NH2 linker

POI ligand with a carboxylic acid group (POI-COOH)

E3 ligase ligand with a carboxylic acid group (E3-COOH)

Coupling agents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-

b]pyridinium 3-oxid hexafluorophosphate) or EDC (1-Ethyl-3-(3-

dimethylaminopropyl)carbodiimide) with HOBt (Hydroxybenzotriazole).
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A non-nucleophilic base such as DIPEA (N,N-Diisopropylethylamine).

Anhydrous DMF (Dimethylformamide)

Preparative High-Performance Liquid Chromatography (HPLC) for purification.

Procedure:

First Coupling:

Dissolve the POI-COOH (1 equivalent) in anhydrous DMF.

Add the coupling agent (e.g., HATU, 1.1 equivalents) and DIPEA (2-3 equivalents).

Stir the mixture for 15-30 minutes to activate the carboxylic acid.

Add a solution of the deprotected NH2-PEG12-NH2 linker (1.2 equivalents) in

anhydrous DMF.

Stir the reaction at room temperature overnight.

Monitor the formation of the POI-PEG12-NH2 intermediate by LC-MS.

Purify the intermediate by preparative HPLC.

Second Coupling:

Dissolve the purified POI-PEG12-NH2 intermediate (1 equivalent) and the E3-COOH

(1.1 equivalents) in anhydrous DMF.

Add the coupling agent (e.g., HATU, 1.2 equivalents) and DIPEA (2-3 equivalents).

Stir the reaction at room temperature overnight.

Monitor the formation of the final PROTAC molecule by LC-MS.

Purify the final PROTAC by preparative HPLC.
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Characterize the final product by LC-MS and Nuclear Magnetic Resonance (NMR)

spectroscopy.

Visualizing the PROTAC Mechanism of Action
The following diagram illustrates the general mechanism of action for a PROTAC synthesized

using a linker such as Boc-NH-PEG12-NH2.
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Caption: PROTAC Mechanism of Action.
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Signaling Pathway Context: Targeting BRD4
PROTACs constructed with PEG linkers are frequently used to target bromodomain and

extraterminal (BET) proteins, such as BRD4. BRD4 is a transcriptional coactivator that plays a

critical role in the expression of oncogenes like c-MYC. Degradation of BRD4 by a PROTAC

can lead to the downregulation of these oncogenes, resulting in cell cycle arrest and apoptosis

in cancer cells. The following diagram illustrates a simplified workflow for developing a BRD4-

targeting PROTAC.
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PROTAC Design & Synthesis
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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